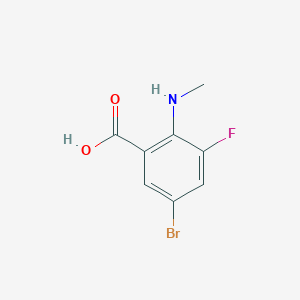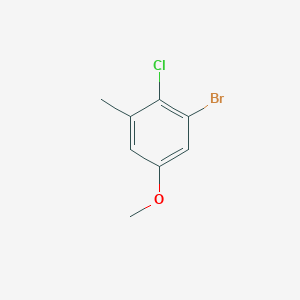
1-Bromo-2-chloro-5-methoxy-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-chloro-5-methoxy-3-methylbenzene is an organic compound with the molecular formula C8H8BrClO. It is a derivative of benzene, substituted with bromine, chlorine, methoxy, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-5-methoxy-3-methylbenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The typical synthetic route involves:
Bromination: Introduction of a bromine atom to the benzene ring using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).
Chlorination: Introduction of a chlorine atom using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Methoxylation: Introduction of a methoxy group (-OCH3) using methanol (CH3OH) in the presence of a strong acid like sulfuric acid (H2SO4).
Methylation: Introduction of a methyl group (-CH3) using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-chloro-5-methoxy-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles in the presence of suitable reagents.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the methoxy group.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated or demethylated products.
Applications De Recherche Scientifique
1-Bromo-2-chloro-5-methoxy-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-chloro-5-methoxy-3-methylbenzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The presence of electron-withdrawing groups like bromine and chlorine can influence the reactivity and selectivity of the compound in these reactions.
Comparaison Avec Des Composés Similaires
- 1-Bromo-2-chloro-3-methoxy-5-methylbenzene
- 1-Bromo-2-chloro-4-methoxy-3-methylbenzene
- 1-Bromo-2-chloro-5-methoxy-4-methylbenzene
Comparison: 1-Bromo-2-chloro-5-methoxy-3-methylbenzene is unique due to the specific positions of its substituents, which can significantly influence its chemical reactivity and physical properties. The presence of both bromine and chlorine atoms in ortho and meta positions relative to the methoxy group can lead to distinct electronic effects and steric hindrance, differentiating it from other similar compounds.
Propriétés
Formule moléculaire |
C8H8BrClO |
|---|---|
Poids moléculaire |
235.50 g/mol |
Nom IUPAC |
1-bromo-2-chloro-5-methoxy-3-methylbenzene |
InChI |
InChI=1S/C8H8BrClO/c1-5-3-6(11-2)4-7(9)8(5)10/h3-4H,1-2H3 |
Clé InChI |
BJXISJMDMNIMRV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1Cl)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


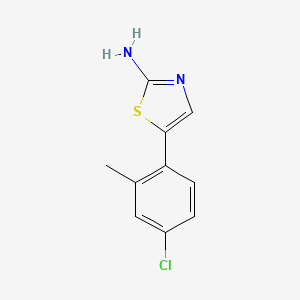
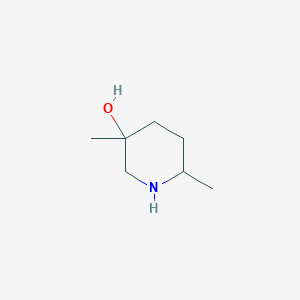

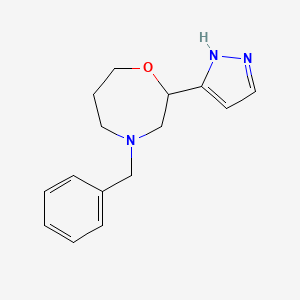
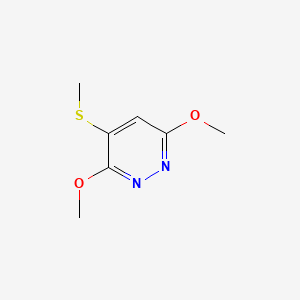

![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,1,3-dioxo-2-(phenylmethyl)-,1,1-dimethylethyl ester](/img/structure/B14778833.png)

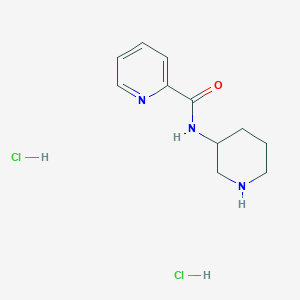
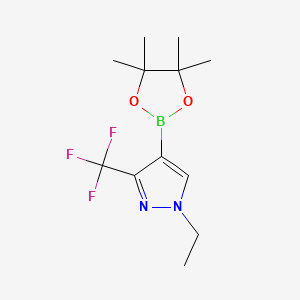

![2-Amino-1-[4-[benzyl(propan-2-yl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14778859.png)
